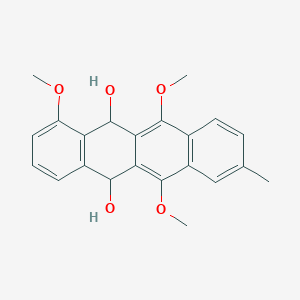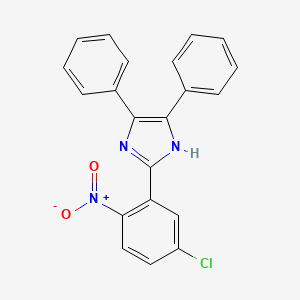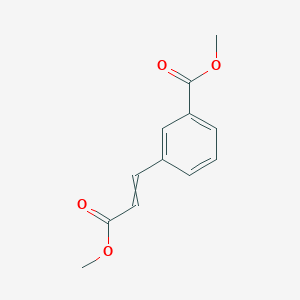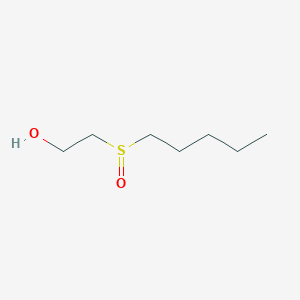![molecular formula C19H15N5O2 B12581926 Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester CAS No. 646996-79-4](/img/structure/B12581926.png)
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester is a heterocyclic compound that belongs to the class of tetrazole derivatives. These compounds are known for their unique structural features, which include a five-membered ring containing four nitrogen atoms. This particular compound is characterized by the presence of a pyridazine ring fused with a tetrazole ring, along with two phenyl groups and an ethyl ester functional group. The combination of these structural elements imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of hydrazine derivatives with appropriate aldehydes to form hydrazones, which are then cyclized to form the tetrazole ringThe final step involves esterification to introduce the ethyl ester group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield .
Analyse Chemischer Reaktionen
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups or the ester functional group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester involves its interaction with specific molecular targets. The compound’s tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester can be compared with other similar compounds, such as:
Tetrazolo[1,5-b]pyridazine-8-carbohydrazide: This compound has a similar core structure but differs in the functional groups attached to the tetrazole ring.
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, methyl ester: This compound differs only in the ester group, which is a methyl ester instead of an ethyl ester.
Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, benzyl ester: This compound has a benzyl ester group instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
646996-79-4 |
|---|---|
Molekularformel |
C19H15N5O2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
ethyl 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylate |
InChI |
InChI=1S/C19H15N5O2/c1-2-26-19(25)16-15(13-9-5-3-6-10-13)17(14-11-7-4-8-12-14)21-24-18(16)20-22-23-24/h3-12H,2H2,1H3 |
InChI-Schlüssel |
QHSYBKVGEPIGOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NN2C1=NN=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)

![1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B12581848.png)

![N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B12581886.png)



![Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-](/img/structure/B12581912.png)
![Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate](/img/structure/B12581919.png)
![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
![Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B12581934.png)
![Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester](/img/structure/B12581945.png)
